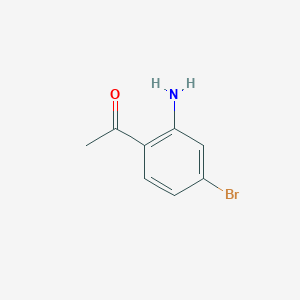

1-(2-Amino-4-bromophenyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-amino-4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGAXUAOILUCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561073 | |

| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123858-51-5 | |

| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-4-bromophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1-(2-Amino-4-bromophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.

Introduction

This compound, also known as 2-amino-4-bromoacetophenone, is an aromatic ketone containing both an amine and a bromine substituent. Its molecular structure makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of reactive sites—the amino group, the acetyl group, and the carbon-bromine bond—allows for a variety of chemical modifications, enabling the synthesis of a diverse range of more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| CAS Number | 123858-51-5 |

| Appearance | Expected to be a solid |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the electrophilic bromination of 2'-aminoacetophenone. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, selective mono-bromination at the para position can be achieved.

A plausible synthetic route involves the direct bromination of 2'-aminoacetophenone using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The use of NBS is often preferred as it is easier to handle and can offer better selectivity compared to liquid bromine.[2][3]

Experimental Protocol: Synthesis

This protocol is based on general procedures for the bromination of activated aromatic compounds.[4]

Materials:

-

2'-Aminoacetophenone

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethanol

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to separate the desired para-isomer from any ortho-isomer and unreacted starting material.

-

Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data based on the structure of this compound and data from similar compounds.[5]

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons with specific splitting patterns, a singlet for the acetyl methyl protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-Br and C-N showing characteristic shifts), and the acetyl methyl carbon. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C-Br stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or as a thin film on a salt plate.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns. The isotopic pattern of bromine should be clearly visible.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the characterization techniques described are essential for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in their efforts to utilize this versatile intermediate in the discovery and development of new chemical entities.

References

- 1. This compound | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of 1-(2-Amino-4-bromophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available spectroscopic data for 1-(2-Amino-4-bromophenyl)ethanone. Due to the absence of experimentally acquired and published spectra for this specific compound in the searched scientific literature, this guide presents predicted spectroscopic data alongside detailed, standardized experimental protocols for the acquisition of such data.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference for the identification and characterization of this compound upon experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.6 | dd | 1H | Ar-H |

| ~6.0 (broad s) | s | 2H | -NH₂ |

| ~2.5 | s | 3H | -C(O)CH₃ |

| Solvent: CDCl₃. Predicted chemical shifts and multiplicities. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~150 | Ar-C (C-NH₂) |

| ~135 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-C (C-Br) |

| ~115 | Ar-CH |

| ~110 | Ar-C (C-C=O) |

| ~28 | -C(O)CH₃ |

| Solvent: CDCl₃. Predicted chemical shifts. |

Table 3: Characteristic IR Absorption Bands for 2-Aminoacetophenone Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| 1680 - 1650 | Strong | C=O stretch (ketone) |

| 1620 - 1580 | Strong | N-H bend |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1300 - 1000 | Medium | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 500 | Medium | C-Br stretch |

| Note: These are general ranges for aromatic amines and ketones and may vary for the specific molecule. |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 213/215 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 198/200 | [M-CH₃]⁺ |

| 170/172 | [M-COCH₃]⁺ |

| 119 | [M-Br-CO]⁺ |

| 92 | [C₆H₆N]⁺ |

| Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar compounds. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample (5-10 mg)

-

Pipettes and vials

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Add a small amount of TMS as an internal standard (0 ppm reference).

-

Securely cap the vial and mix until the sample is fully dissolved.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single peaks for each unique carbon atom.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr), IR-grade

-

Pellet press

-

Sample (1-2 mg)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place 1-2 mg of the solid sample into a clean agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Sample (trace amount)

-

Vials and micropipette

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 µg/µL.

-

-

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation prior to analysis.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.[6]

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Amino-4-bromophenyl)ethanone. This document outlines predicted spectral data based on established substituent effects, a detailed experimental protocol for data acquisition, and visual representations of the analytical workflow and key spectral features to aid in structural elucidation and characterization.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of acetophenone and the application of substituent chemical shift (SCS) effects for ortho-amino and para-bromo groups. It is important to note that these are theoretical values and may vary slightly from experimental results.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COCH₃ | ~2.5 | Singlet (s) | - | 3H |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - | 2H |

| H-6 | ~7.5 | Doublet (d) | ~8.5 | 1H |

| H-5 | ~6.8 | Doublet of Doublets (dd) | ~8.5, ~2.0 | 1H |

| H-3 | ~7.0 | Doublet (d) | ~2.0 | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCH₃ | ~28 |

| C=O | ~198 |

| C-1 | ~118 |

| C-2 | ~150 |

| C-3 | ~120 |

| C-4 | ~115 |

| C-5 | ~135 |

| C-6 | ~130 |

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

-

5 mm NMR tube

-

Vial and pipette

-

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Add a small drop of TMS.

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

2. NMR Data Acquisition

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 (sufficient to achieve a good signal-to-noise ratio).

-

Acquisition Time (AQ): Approximately 4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or higher, as the ¹³C nucleus is less sensitive.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

3. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizing the NMR Analysis Workflow and Signaling

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis process and the predicted signaling pathways for the aromatic protons of this compound.

Spectroscopic Analysis of 1-(2-Amino-4-bromophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of 1-(2-Amino-4-bromophenyl)ethanone. This document details the expected spectral data, outlines experimental protocols for acquiring this data, and presents visual representations of key processes to aid in the characterization of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₈BrNO), the expected monoisotopic mass is 212.97893 Da.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally predicted and serves as a reference for experimental analysis.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 213.98621 |

| [M+Na]⁺ | 235.96815 |

| [M-H]⁻ | 211.97165 |

| [M+NH₄]⁺ | 231.01275 |

| [M+K]⁺ | 251.94209 |

| [M]⁺ | 212.97838 |

Fragmentation Pathway

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing valuable structural information.[2] The fragmentation of this compound is expected to proceed through several key steps, primarily involving the cleavage of bonds adjacent to the carbonyl and amino groups, as well as fragmentation of the aromatic ring. Aromatic ketones are known to primarily lose the R group upon α-cleavage, followed by the loss of carbon monoxide.[3]

References

Physical and chemical properties of 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Amino-4-bromophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic organic chemistry. This document collates available data on its chemical identity, physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Due to its structural motifs, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and potentially novel pharmaceutical agents. This guide is intended to be a resource for researchers and professionals in drug discovery and development, providing essential information for its handling, characterization, and utilization in synthetic pathways.

Chemical Identity

This compound is an organic compound featuring an acetophenone core substituted with an amino group at the ortho position and a bromine atom at the para position relative to the acetyl group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2'-Amino-4'-bromoacetophenone, 2-Amino-4-bromoacetophenone[1][2] |

| CAS Number | 123858-51-5[1][2] |

| Molecular Formula | C₈H₈BrNO[1][2][3] |

| SMILES | CC(=O)C1=C(C=C(C=C1)Br)N[1] |

| InChI | InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3[1] |

| InChIKey | RCGAXUAOILUCAA-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 214.06 g/mol | PubChem[1] |

| Monoisotopic Mass | 212.97893 Da | PubChem (Computed)[1][3] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. As a substituted aniline, it is expected to be soluble in acidic aqueous solutions and various organic solvents. | |

| XLogP3-AA (Predicted) | 2.5 | PubChem (Computed)[1] |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C. | Sigma-Aldrich[4] |

| Purity | Typically available at ≥97% | Sigma-Aldrich[4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(4-bromo-2-nitrophenyl)ethanone.

Reaction Scheme:

Detailed Methodology:

-

Materials:

-

1-(4-bromo-2-nitrophenyl)ethanone (starting material)

-

Tin(II) chloride (SnCl₂) as the reducing agent

-

Ethanol (solvent)

-

10% aqueous Sodium Hydroxide (NaOH)

-

Ethyl acetate (for extraction)

-

Brine

-

-

Procedure:

-

Dissolve 1-(4-bromo-2-nitrophenyl)ethanone in ethanol in a round-bottom flask.

-

Add tin(II) chloride in portions to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in 10% aqueous NaOH.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.

Spectroscopic Characterization Protocols

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy (Predicted):

-

A singlet for the methyl protons (-COCH₃) is expected around δ 2.5 ppm.

-

A broad singlet for the amine protons (-NH₂) is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

-

The aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their coupling with each other.

-

-

¹³C NMR Spectroscopy (Predicted):

-

A signal for the methyl carbon (-COCH₃) is expected around δ 25-30 ppm.

-

Signals for the aromatic carbons will be in the range of δ 110-150 ppm.

-

The carbonyl carbon (-C=O) will appear significantly downfield, typically in the range of δ 190-200 ppm.

-

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Expected Characteristic Absorptions:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1660-1680 cm⁻¹ for the aryl ketone carbonyl group.

-

C-N stretching: An absorption in the range of 1250-1350 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

-

Expected Observations:

-

Molecular Ion Peak (M⁺): A pair of peaks at m/z values corresponding to the molecular weight of the compound, with a separation of 2 Da and a relative intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation patterns for acetophenones include the loss of a methyl radical ([M-15]⁺) to form a stable acylium ion.

-

Reactivity and Stability

-

Stability: The compound should be stored in a cool, dark, and dry place to prevent degradation.[4] Like many amino-substituted aromatic compounds, it may be susceptible to oxidation and discoloration upon exposure to air and light.

-

Reactivity:

-

The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

-

The carbonyl group is electrophilic and can participate in reactions such as reductions, condensations (e.g., with active methylene compounds), and the formation of imines or oximes.

-

The aromatic ring is activated by the amino group and can undergo electrophilic aromatic substitution. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Biological Activity

There is currently limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. However, the 2-aminoacetophenone scaffold is present in some biologically active molecules, and bromo-substituted aromatic compounds are widely explored in medicinal chemistry. Therefore, this compound serves as a key building block for the synthesis of novel compounds for biological screening.

Safety Information

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with multiple reactive sites that can be exploited for the synthesis of a wide range of more complex molecules. This guide provides a summary of its known properties and general protocols for its synthesis and characterization. While there is a lack of extensive experimental data for this specific isomer in the public domain, the information provided herein, based on its structural similarity to other well-characterized compounds, offers a solid foundation for its use in research and development. Further experimental investigation is warranted to fully elucidate its physical properties and explore its potential applications.

References

An In-depth Technical Guide to 1-(2-Amino-4-bromophenyl)ethanone (CAS 123858-51-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available synthetic protocols for 1-(2-Amino-4-bromophenyl)ethanone, identified by CAS number 123858-51-5. This document is intended to serve as a resource for professionals in research and drug development who may be utilizing this compound as a chemical intermediate or investigating its potential applications.

Core Properties and Structure

This compound is an aromatic ketone derivative. Its structure is characterized by an acetophenone core substituted with an amino group at the ortho position and a bromine atom at the para position relative to the acetyl group.

Chemical Structure:

| Property | Value | Source |

| CAS Number | 123858-51-5 | |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Purity | Typically >97% | Commercial |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | Commercial |

| SMILES Code | CC(C1=CC=C(Br)C=C1N)=O | |

| InChI Key | RCGAXUAOILUCAA-UHFFFAOYSA-N |

Synthesis Protocols

This compound is primarily utilized as a chemical intermediate. Detailed experimental protocols for its synthesis are limited in publicly accessible literature. However, its use as a reactant in a patented synthetic route provides insight into a viable method.

Synthesis via Halogenation and Acylation (General Approach)

A common synthetic route to compounds of this nature involves the protection of the amino group of a substituted aniline, followed by Friedel-Crafts acylation and subsequent deprotection. Another approach is the direct bromination of 2'-aminoacetophenone, though careful control of reaction conditions is necessary to achieve the desired isomeric product.

Use in a Synthetic Protocol from Patent Literature

A Chinese patent (CN116323585A) describes the use of this compound as a starting material. The protocol for the reaction in which it is consumed is as follows:

Materials:

-

This compound (3g, 14 mmol)

-

37% wt HCl aqueous solution (7.6 mL)

-

Saturated aqueous solution of potassium acetate (AcOK)

-

Deionized (DI) water

Procedure:

-

A solution of this compound in 37% wt HCl is prepared.

-

The reaction mixture is stirred at 0°C for 2 hours.

-

The mixture is then stirred at room temperature for 16 hours.

-

Volatiles are concentrated in a vacuum.

-

A saturated aqueous solution of potassium acetate is added to the concentrate.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with DI water to yield the product.

This protocol resulted in an 80% yield of the subsequent product, I-133.

Another synthetic approach mentioned in commercial literature involves the use of hydrogen chloride and boron trichloride in toluene and acetonitrile, yielding the target compound at a 25% yield.

The logical workflow for the synthesis described in the patent, where this compound is a reactant, can be visualized as follows:

Biological Activity and Signaling Pathways

As of the date of this guide, there is no available scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 123858-51-5). Its primary documented role is that of a chemical intermediate in the synthesis of more complex molecules.

Professionals investigating this compound for potential biological effects should consider this lack of existing data as an indication that they would be exploring a novel area of research. Any such investigations would require comprehensive in vitro and in vivo studies to determine its pharmacological profile.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 123858-51-5) is a halogenated aromatic amine and ketone that is commercially available and has documented use as an intermediate in chemical synthesis. While basic chemical identifiers are known, there is a notable absence of experimentally determined physical properties and a complete lack of data on its biological activity in the current body of scientific literature. Researchers and drug development professionals should be aware of this information gap and exercise appropriate caution and rigorous testing in any new applications of this compound.

Investigating the reactivity of 1-(2-Amino-4-bromophenyl)ethanone

An In-depth Technical Guide to the Reactivity of 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of this compound. This compound, a substituted acetophenone, is a versatile building block in organic synthesis, primarily owing to its three key functional groups: an aromatic amino group, a ketone, and a bromine-substituted phenyl ring. Its utility is most pronounced in the synthesis of heterocyclic compounds, particularly quinolines and quinazolines, which are prevalent scaffolds in medicinal chemistry. This document details the principal reactions, provides explicit experimental protocols for key transformations, and presents quantitative data in a structured format. Furthermore, it visualizes the core reactivity and synthetic workflows to facilitate a deeper understanding for researchers in chemical synthesis and drug development.

Physicochemical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 123858-51-5 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][3] |

| Molecular Weight | 214.06 g/mol | [1][4] |

| Monoisotopic Mass | 212.97893 Da | [1][3] |

| Appearance | Solid | [5] |

| SMILES | CC(=O)C1=C(C=C(C=C1)Br)N | [1][3] |

| InChIKey | RCGAXUAOILUCAA-UHFFFAOYSA-N | [1][3] |

Core Reactivity

The reactivity of this compound is dictated by the interplay of its three primary functional groups: the nucleophilic amino group, the electrophilic ketone, and the bromine atom, which is susceptible to cross-coupling reactions. The ortho-disposition of the amino and acetyl groups makes this molecule an ideal precursor for cyclization reactions.

Caption: Key reactivity sites on the this compound molecule.

Key Synthetic Transformations

Friedländer Annulation for Quinoline Synthesis

The most prominent application of 1-(2-aminoaryl)ethanones is in the Friedländer annulation, a condensation reaction with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] This reaction, which can be catalyzed by acids or bases, provides a direct route to substituted quinolines, a core structure in many biologically active compounds.[6][8][9]

Caption: Generalized workflow for the synthesis of quinolines via Friedländer Annulation.

Experimental Protocol: Microwave-Assisted Friedländer Annulation [8]

This protocol describes a general method for synthesizing substituted quinolines from this compound using microwave irradiation.

-

Materials:

-

This compound

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

-

Glacial Acetic Acid

-

10 mL microwave synthesis vial

-

Microwave synthesizer

-

-

Procedure:

-

To a 10 mL microwave synthesis vial, add this compound (1.0 mmol).

-

Add the active methylene compound (1.2 mmol).

-

Add glacial acetic acid (3.0 mL) as the solvent and catalyst.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer and irradiate at 120-150°C for 10-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

-

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid), enabling the synthesis of a wide array of biaryl compounds.[10][11]

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [12][13]

This protocol provides a general procedure for the arylation of this compound.

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Standard Schlenk line or glovebox equipment

-

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add the palladium catalyst (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add the anhydrous solvent (10 mL) via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Other Reactions

-

Cyclization to Quinazolinones: The compound can be a precursor for quinazolinones, which are important in drug discovery.[14][15][16][17] These syntheses often involve multi-step reactions or condensation with various reagents.[14][15]

-

Domino and Tandem Reactions: The molecule's functional groups allow for domino reactions, where a series of intramolecular transformations occur in one pot, providing rapid access to complex heterocyclic structures.[18][19]

-

N-Alkylation/Acylation: The primary amino group can readily undergo standard N-alkylation and N-acylation reactions to introduce various substituents.

-

Condensation with Thiosemicarbazides: The ketone moiety can react with thiosemicarbazides, followed by cyclization, to form thiadiazine derivatives, which have shown biological activities.[20]

Quantitative Data Summary

The following table summarizes typical reaction conditions found in the literature for key transformations. Yields are highly dependent on the specific substrates and conditions used.

| Reaction Type | Catalyst | Base | Solvent | Temperature | Typical Yield |

| Friedländer Annulation | p-TsOH, I₂, Neodymium(III) nitrate | (self-catalyzed or added base) | Acetic Acid, Ethanol | 80-150°C (or MW) | Good to Excellent |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, CsF | Dioxane, Toluene, THF | 70-100°C | Moderate to Good |

| Quinazolinone Synthesis | Various (e.g., I₂, Co(OAc)₂) | (Varies) | DMSO, etc. | Varies | Good |

Applications in Research and Drug Development

The derivatives of this compound, especially the resulting quinolines and quinazolinones, are of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are present in numerous drugs and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[17][21] The ability to functionalize the core structure via Friedländer annulation and subsequent Suzuki coupling makes this starting material a valuable tool for generating libraries of novel compounds for drug screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautions: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

-

Stability: The compound is generally stable, but may be incompatible with strong oxidizing agents.[22][23]

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. The strategic placement of its amino, ketone, and bromo functional groups provides a powerful platform for constructing complex molecular architectures. Its central role in the Friedländer annulation and its suitability for palladium-catalyzed cross-coupling reactions underscore its importance for synthesizing libraries of quinolines, quinazolinones, and biaryl compounds, which are crucial for advancing drug discovery and materials science.

References

- 1. This compound | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:123858-51-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - this compound (C8H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 2-Amino-1-(4-bromophenyl)ethanone | C8H8BrNO | CID 21639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. mdpi.com [mdpi.com]

- 14. Quinazoline synthesis [organic-chemistry.org]

- 15. Quinazolinone synthesis [organic-chemistry.org]

- 16. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]

- 20. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]

- 23. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Amino-4-bromophenyl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure and conformational properties of 1-(2-Amino-4-bromophenyl)ethanone. Due to the current absence of a published single-crystal X-ray diffraction study in publicly accessible databases, this document focuses on its fundamental molecular characteristics, predicted spectroscopic data, and standardized experimental protocols for its empirical analysis.

Molecular Structure

This compound, with the chemical formula C₈H₈BrNO, is a substituted aromatic ketone.[1][2] The core of the molecule consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and an acetyl group (-COCH₃). The IUPAC name for this compound is this compound.[1]

The key structural features include:

-

A planar phenyl ring.

-

An electron-donating amino group ortho to the acetyl group.

-

An electron-withdrawing bromine atom para to the amino group.

-

An acetyl group, which is also electron-withdrawing.

The interplay of these substituents influences the electron density distribution within the aromatic ring and the overall molecular conformation. The presence of the amino group ortho to the acetyl group allows for the potential formation of an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen. This interaction can significantly impact the planarity of the acetyl group relative to the benzene ring.

Molecular Diagram

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the compound 1-(2-Amino-4-bromophenyl)ethanone. Given the absence of extensive public data on this specific molecule, this document outlines the requisite experimental protocols and data presentation formats essential for its characterization during the drug discovery and development process. The methodologies described are based on established industry standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for designing relevant studies. While experimental data is sparse, computational estimates provide a starting point for experimental design.

| Property | Value/Estimate | Source |

| Molecular Formula | C₈H₈BrNO | PubChem |

| Molecular Weight | 214.06 g/mol | PubChem |

| XlogP (Predicted) | 2.5 | PubChem |

| Appearance | Solid (predicted) | --- |

| Storage Conditions | 2-8°C, sealed in dry, dark place | Supplier Data |

Solubility Assessment

Determining the aqueous solubility of this compound is a critical early step, as it influences everything from in vitro assay design to potential bioavailability. Both kinetic and thermodynamic solubility should be assessed.

Data Presentation: Solubility

The following tables should be used to summarize the experimental solubility data.

Table 1: Kinetic Aqueous Solubility in Biologically Relevant Buffers

| Buffer System | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Method |

| Phosphate Buffered Saline | 7.4 | 25 | Data | Data | Turbidimetric |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data | Data | Turbidimetric |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data | Data | Turbidimetric |

Table 2: Thermodynamic Aqueous Solubility

| Buffer System | pH | Temperature (°C) | Incubation Time (h) | Mean Solubility (µg/mL) | Standard Deviation |

| Phosphate Buffer | 7.4 | 25 | 24 | Data | Data |

| Citrate Buffer | 3.0 | 25 | 24 | Data | Data |

| Borate Buffer | 9.0 | 25 | 24 | Data | Data |

Experimental Protocols for Solubility

This high-throughput method provides a rapid assessment of solubility upon addition of a DMSO stock solution to an aqueous buffer.[1][2]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at a controlled temperature (e.g., 25°C).[3]

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: Determine the concentration at which precipitation occurs by comparing the light scattering of the test compound to that of positive (insoluble) and negative (soluble) controls.

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.[4][5]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 20 minutes) or filtration through a 0.45 µm filter.

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility in µg/mL based on the measured concentration and the dilution factor.

Stability Assessment

Stability studies are essential to understand the degradation pathways and intrinsic stability of the molecule. This involves subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.[6][7]

Data Presentation: Stability

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay Remaining | % Degradation | No. of Degradants |

| Hydrolytic | 0.1 M HCl | 24 h | 60 | Data | Data | Data |

| 0.1 M NaOH | 8 h | 60 | Data | Data | Data | |

| Purified Water | 24 h | 60 | Data | Data | Data | |

| Oxidative | 3% H₂O₂ | 12 h | 25 | Data | Data | Data |

| Photolytic | ICH Q1B Option 2 | N/A | 25 | Data | Data | Data |

| Thermal (Solid) | Dry Heat | 48 h | 80 | Data | Data | Data |

| Thermal (Solution) | Purified Water | 48 h | 80 | Data | Data | Data |

Experimental Protocols for Stability

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, must be developed and validated prior to initiating stability studies. This method must be able to separate the intact parent compound from all process impurities and degradation products.[8]

The goal is to achieve 5-20% degradation to ensure that the analytical method is genuinely stability-indicating.[6]

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).[9]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[9]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, dilute, and analyze.[9]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 24 hours. Withdraw aliquots, dilute, and analyze.[9]

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and expose it to dry heat (e.g., 80°C) for 48 hours. After exposure, dissolve the sample, dilute, and analyze.[9]

-

Photostability Testing (ICH Q1B): Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil). Analyze both samples by HPLC.

Visualization of Experimental Workflows

General Workflow for Solubility and Stability Assessment

Caption: Workflow for solubility and stability profiling.

Detailed Workflow for Forced Degradation Studies

Caption: Experimental workflow for forced degradation.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. enamine.net [enamine.net]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 11. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of the quinoline scaffold is a critical step in the development of novel therapeutic agents. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile and widely employed method for constructing the quinoline core.

This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-substituted quinoline derivatives using 1-(2-amino-4-bromophenyl)ethanone as a key starting material. The presence of the bromine atom at the 6-position offers a valuable handle for further structural modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. Furthermore, these 6-bromoquinoline derivatives have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR/HER-2 pathway.

Data Presentation: Synthesis of 6-Bromoquinoline Derivatives

The following table summarizes the synthesis of various 6-bromoquinoline derivatives from this compound via the Friedländer synthesis under different catalytic conditions.

| Product | Active Methylene Compound | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 6-Bromo-2-methylquinoline | Acetone | 20% aq. NaOH / Ethanol | 12 | Reflux | 75 |

| Ethyl 6-bromo-2-methylquinoline-3-carboxylate | Ethyl acetoacetate | Piperidine / Ethanol | 6 | Reflux | 88 |

| 6-Bromo-2,4-dimethylquinoline | Acetylacetone | p-Toluenesulfonic acid (p-TsOH) / Toluene | 8 | Reflux | 85 |

| 3-Acetyl-6-bromo-2-methylquinoline | Acetylacetone | L-proline / DMSO | 5 | 100 | 92 |

| 6-Bromo-3-cyano-2-methylquinoline | Malononitrile | Piperidine / Ethanol | 4 | Reflux | 90 |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methylquinoline (Base-Catalyzed)

This protocol describes the base-catalyzed Friedländer condensation of this compound with acetone.

Materials:

-

This compound

-

Acetone

-

Ethanol

-

20% aqueous Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add an excess of acetone (10.0 eq) to the solution.

-

Slowly add 20% aqueous NaOH solution (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute HCl solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-bromo-2-methylquinoline.

Characterization Data (6-Bromo-2-methylquinoline):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J=8.8 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 7.68 (dd, J=8.8, 2.0 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 2.75 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 158.9, 146.7, 135.5, 132.8, 130.2, 128.8, 125.4, 122.1, 120.9, 25.3.

Protocol 2: Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate (Base-Catalyzed)

This protocol details the synthesis of a quinoline derivative with an ester functional group using ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add ethyl acetoacetate (1.2 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product and wash with cold ethanol.

-

If necessary, the filtrate can be concentrated and the residue purified by recrystallization from ethanol to obtain further product.

Characterization Data (Ethyl 6-bromo-2-methylquinoline-3-carboxylate):

-

Melting Point: 92 - 93 °C

-

Molecular Formula: C₁₃H₁₂BrNO₂

-

Molecular Weight: 294.14 g/mol

Protocol 3: Synthesis of 6-Bromo-2,4-dimethylquinoline (Acid-Catalyzed)

This protocol outlines the acid-catalyzed Friedländer condensation using acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

-

Add acetylacetone (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing for 8 hours or until no more water is collected.

-

Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the toluene under reduced pressure.

-

Purify the residue by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 6-bromo-2,4-dimethylquinoline.

Visualizations

Caption: General workflow for the Friedländer synthesis of quinoline derivatives.

Caption: Inhibition of the EGFR/HER-2 signaling pathway by 6-bromoquinoline derivatives.

The Versatile Building Block: 1-(2-Amino-4-bromophenyl)ethanone in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-bromophenyl)ethanone is a key starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structure, featuring an ortho-aminoaryl ketone, makes it an ideal precursor for the construction of privileged structures such as quinazolines and quinolines. These heterocyclic systems are central to the development of novel therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors.

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of substituted quinazolines, a class of compounds renowned for their kinase inhibitory activity. Specifically, this building block is instrumental in the preparation of 6-bromo-4-anilinoquinazoline derivatives, which have been identified as potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][2] Overexpression of these kinases is a hallmark of many human cancers, making them critical targets for cancer therapy.[1]

The 4-anilinoquinazoline core acts as a scaffold that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain. The bromine substituent at the 6-position can be further functionalized to introduce Michael acceptors, which can form a covalent bond with a cysteine residue (Cys773) in the active site of EGFR, leading to irreversible inhibition.[2] This covalent modification enhances the potency and duration of action of the inhibitor.

Experimental Workflow for Synthesis of 6-Bromo-4-(3-bromophenylamino)quinazoline

Caption: Synthetic workflow for a 6-bromo-4-(3-bromophenylamino)quinazoline derivative.

Quantitative Data: Biological Activity of 6-Substituted-4-(3-bromophenylamino)quinazolines

The following tables summarize the in vitro inhibitory activity of a series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives against EGFR and HER-2 kinases, as well as their antiproliferative activity against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

Table 1: In Vitro Kinase Inhibitory Activity [1]

| Compound | 6-Substituent | EGFR IC50 (nM) | HER-2 IC50 (nM) |

| 1 | -CONHCH2C≡CH | 0.5 | 9 |

| 2 | -CON(CH3)CH2C≡CH | 0.6 | 13 |

| 3 | -CONH(CH2)2N(CH3)2 | 0.8 | 21 |

| 4 | -CON(CH3)(CH2)2N(CH3)2 | 0.9 | 20 |

| Gefitinib | (Reference) | 8 | 500 |

Table 2: In Vitro Antiproliferative Activity [1]

| Compound | 6-Substituent | A431 Cell IC50 (nM) |

| 1 | -CONHCH2C≡CH | 7 |

| 2 | -CON(CH3)CH2C≡CH | 10 |

| 3 | -CONH(CH2)2N(CH3)2 | 15 |

| 4 | -CON(CH3)(CH2)2N(CH3)2 | 25 |

| Gefitinib | (Reference) | 100 |

Experimental Protocols

Synthesis of 6-Bromo-4-methyl-3H-quinazolin-4-one

This protocol describes a potential synthetic route based on established methods for quinazolinone synthesis.

Materials:

-

This compound

-

Formamide

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

A mixture of this compound (1 equivalent) and formamide (10 equivalents) is heated at 150-160 °C for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with water and then recrystallized from ethanol to yield 6-bromo-4-methyl-3H-quinazolin-4-one.

Synthesis of 4-Chloro-6-bromo-2-methylquinazoline

Materials:

-

6-Bromo-4-methyl-3H-quinazolin-4-one

-

Thionyl chloride (SOCl2)

-

Dimethylformamide (DMF) (catalytic amount)

-

Toluene

Procedure:

-

A suspension of 6-bromo-4-methyl-3H-quinazolin-4-one (1 equivalent) in toluene is treated with thionyl chloride (5 equivalents) and a catalytic amount of DMF.

-

The mixture is refluxed for 3-4 hours until the reaction is complete (monitored by TLC).

-

The excess thionyl chloride and toluene are removed under reduced pressure.

-

The residue is triturated with cold diethyl ether to afford the crude 4-chloro-6-bromo-2-methylquinazoline, which can be used in the next step without further purification.

Synthesis of 6-Bromo-N-(3-bromophenyl)-2-methylquinazolin-4-amine

Materials:

-

4-Chloro-6-bromo-2-methylquinazoline

-

3-Bromoaniline

-

Isopropanol

Procedure:

-

A solution of 4-chloro-6-bromo-2-methylquinazoline (1 equivalent) and 3-bromoaniline (1.1 equivalents) in isopropanol is refluxed for 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold isopropanol and then diethyl ether to give the desired product, 6-bromo-N-(3-bromophenyl)-2-methylquinazolin-4-amine.

Signaling Pathway Inhibition

The synthesized 6-bromo-4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a growth factor like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The quinazoline inhibitors block the initial autophosphorylation step, thereby abrogating these downstream signals.[3]

Caption: Inhibition of the EGFR signaling pathway by 6-bromo-4-anilinoquinazoline derivatives.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Thiadiazin-3-ium Bromides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3,4-thiadiazin-3-ium bromides, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the cyclization of thiosemicarbazones with α-halocarbonyl compounds.

General Reaction Scheme

The core synthetic strategy involves a two-step process. First, a substituted thiosemicarbazide is reacted with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate. This intermediate is then cyclized by reaction with an α-haloketone, such as phenacyl bromide, to yield the target 1,3,4-thiadiazin-3-ium bromide.

Experimental Protocol

This protocol outlines the synthesis of 2-amino-5-aryl-1,3,4-thiadiazin-3-ium bromides, a representative example of this class of compounds.

Materials:

-

Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

α-haloketone (e.g., phenacyl bromide)

-

Ethanol

-

Glacial acetic acid

-

Diethyl ether

Procedure:

Step 1: Synthesis of the Thiosemicarbazone Intermediate

-

Dissolve the substituted thiosemicarbazide (1 equivalent) in warm ethanol.

-

Add the aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form the 1,3,4-Thiadiazin-3-ium Bromide

-

Suspend the dried thiosemicarbazone (1 equivalent) in ethanol.

-

Add the α-haloketone (1 equivalent), such as phenacyl bromide, to the suspension.

-

Reflux the mixture for 6-8 hours.[1]

-

A solid product, the 1,3,4-thiadiazin-3-ium bromide, will precipitate out of the solution upon cooling.

-

Collect the product by filtration.

-

Wash the product with diethyl ether to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-thiadiazin-3-ium bromide.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of various 1,3,4-thiadiazine derivatives.

| Starting Thiosemicarbazide | Starting Aldehyde/Ketone | α-Haloketone | Solvent | Reaction Time (h) | Yield (%) |

| 4-Phenyl-3-thiosemicarbazide | Benzaldehyde | Phenacyl bromide | Anhydrous Ethanol | 8 | 75-85 |

| Thiosemicarbazide | Acetophenone | 2-Bromoacetophenone | Ethanol | 6 | 70-80 |

| N-Amino-N'-methylazolethione | - | Phenacyl bromide | Methanol | Not Specified | Not Specified[2] |

Visualizations

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1,3,4-thiadiazin-3-ium bromides.

Note on Safety:

All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

References

Application of 1-(2-Amino-4-bromophenyl)ethanone in Agrochemical Synthesis: A Detailed Overview

Introduction

1-(2-Amino-4-bromophenyl)ethanone, a versatile chemical intermediate, serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with significant applications in the agrochemical industry. Its unique structure, featuring an amino group ortho to an acetyl group and a bromine atom on the phenyl ring, allows for the construction of diverse molecular scaffolds. This document provides detailed application notes and protocols for the synthesis of potent fungicidal and insecticidal agents derived from this precursor, targeting researchers, scientists, and professionals in the field of agrochemical development.

Fungicidal Applications: Quinazolinone Derivatives

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent antifungal properties against various plant pathogens. The synthesis of these compounds often involves the cyclization of an anthranilic acid derivative or a related precursor. This compound provides a key building block for the creation of substituted quinazolinones.

The proposed mechanism of action for many fungicidal quinazolinones is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, cell death.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Proposed mechanism of action of quinazolinone fungicides via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocol: Synthesis of a 2-Aryl-6-bromo-quinazolin-4(3H)-one

This protocol describes a general method for the synthesis of a 2-aryl-6-bromo-quinazolin-4(3H)-one from this compound.

Workflow for the Synthesis of a 2-Aryl-6-bromo-quinazolin-4(3H)-one

Caption: General workflow for the synthesis of a 2-aryl-6-bromo-quinazolin-4(3H)-one.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

tert-Butyl hydroperoxide (TBHP)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Oxidation to 2-Amino-4-bromobenzoic acid:

-

Dissolve this compound in a mixture of pyridine and water.

-

Slowly add potassium permanganate to the solution while stirring.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-